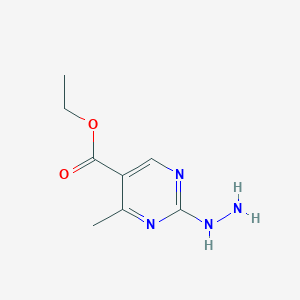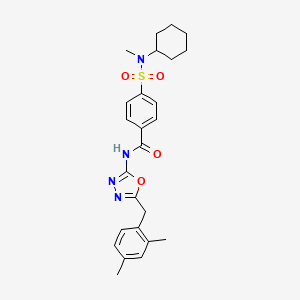
N-(4-fluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as FPH1 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
FPH1 acts as a competitive inhibitor of the HIF pathway by binding to the HIF-1α subunit. This binding prevents the formation of the HIF-1 transcriptional complex, which is required for the activation of genes involved in oxygen homeostasis. This inhibition can lead to the accumulation of HIF-1α and the subsequent activation of downstream genes, which can be used to study the role of the HIF pathway in various diseases.
Biochemical and Physiological Effects:
FPH1 has been shown to have significant effects on the HIF pathway, which is involved in the regulation of oxygen homeostasis. The inhibition of this pathway can lead to the accumulation of HIF-1α and the subsequent activation of downstream genes. This can be used to study the role of the HIF pathway in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FPH1 is its ability to selectively inhibit the HIF pathway. This allows for the study of the role of this pathway in various diseases without affecting other pathways. However, FPH1 has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for the study of FPH1. One potential direction is the development of more stable and soluble derivatives of FPH1, which can improve its effectiveness in experiments. Another direction is the study of the role of the HIF pathway in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, the development of new therapies targeting the HIF pathway using FPH1 as a lead compound is another potential future direction.
Méthodes De Synthèse
FPH1 can be synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 4-fluoroaniline with 2-bromoacetophenone to form 4-fluoroacetophenone. This intermediate is then reacted with thiosemicarbazide to produce the thiosemicarbazone derivative. The final step involves the reaction of the thiosemicarbazone derivative with methyl iodide to produce FPH1.
Applications De Recherche Scientifique
FPH1 has been extensively studied for its potential applications in medical research. It has been shown to inhibit the activity of the hypoxia-inducible factor (HIF) pathway, which is involved in the regulation of oxygen homeostasis. This inhibition can be used to study the role of the HIF pathway in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-22-16(13-5-3-2-4-6-13)11-20-18(22)24-12-17(23)21-15-9-7-14(19)8-10-15/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDBTJYYQJZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyanocyclohexyl)-N-methyl-2-(4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidin-1-yl)acetamide](/img/structure/B2784564.png)


![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)
![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)

![N-(4-bromophenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2784574.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)


![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)
![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)